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1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Physicochemical properties C_Lipophilicity Topological polar surface area

Researchers face high attrition when piperidine-urea hits show polypharmacology due to undefined amine basicity. This compound solves that by providing a conformationally restricted furan-3-carboxamide motif. - Mandatory test article for structure-metabolism studies: amide linkage introduces a metabolic soft spot absent in methylene-bridged analogs. - Direct comparator to CAS 1207010-86-3: uniquely decouples the electronic effect of acylation on piperidine basicity and target selectivity. - Confirmed drug-like space: MW 333.4 g/mol, TPSA 103 Ų, 2 HBD/4 HBA.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 1396798-40-5
Cat. No. B2566016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
CAS1396798-40-5
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C3=COC=C3
InChIInChI=1S/C16H19N3O3S/c20-15(13-5-8-22-11-13)19-6-3-12(4-7-19)10-17-16(21)18-14-2-1-9-23-14/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H2,17,18,21)
InChIKeyPIJBTKGSBOCXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1396798-40-5) is a heterocyclic urea derivative with the molecular formula C16H19N3O3S and a molecular weight of 333.4 g/mol [1]. Its structure uniquely combines a piperidine scaffold N-substituted with a furan-3-carbonyl group and a urea linkage bearing a thiophen-2-yl terminus [1]. Computed physicochemical descriptors include XLogP3 of 1.9, a topological polar surface area of 103 Ų, and 2 hydrogen bond donors/4 acceptors, placing it within drug-like chemical space [1]. No primary biological activity data indexed in authoritative repositories (PubChem, BindingDB, ChEMBL) was retrievable for this specific compound during the preparation of this guide.

Distinct N‑acylpiperidine scaffold with furan‑3‑carbonyl amide and thiophene‑2‑yl urea terminus
No primary bioactivity indexed in PubChem, BindingDB, or ChEMBL; intended as a structural probe
Computed drug‑like physicochemical profile supports fragment‑to‑lead and selectivity deconvolution studies

Structural Rationale Against Generic Substitution


Generic substitution among piperidin-4-ylmethyl urea derivatives fails because the furan-3-carbonyl group is not a simple N-alkyl substituent but an amide linkage that fundamentally alters the piperidine ring's electronic character, conformational preferences, and metabolic susceptibility relative to closely related analogs bearing N-alkylfuran, N-acylheteroaryl, or alternative urea substituents [1][2]. A direct structural comparator, 1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea (CAS 1207010-86-3, identical molecular formula C16H21N3O2S), illustrates this principle: the replacement of the amide carbonyl with a methylene linker removes the electron-withdrawing effect on the piperidine nitrogen, altering the basicity, H-bond acceptor character, and rotational profile at this position [2]. Such structural perturbations can translate into divergent target engagement, selectivity, and pharmacokinetic behavior that cannot be predicted without compound-specific data, making uncontrolled analog substitution a high-risk strategy in medicinal chemistry campaigns [1].

  • Amide carbonyl vs. methylene linker fundamentally alters the piperidine electronic character and H‑bond profile; the methylene‑bridged analog (CAS 1207010‑86‑3) lacks this constrained acceptor geometry.

  • Predicted lower piperidine basicity (N‑acyl vs. N‑alkyl) may shift ionization at physiological pH, impacting target engagement and permeability in ways the analog does not reproduce.

Quantitative Evidence for Differentiated Procurement


Physicochemical Comparison: Amide Carbonyl vs. Methylene Linker

Despite sharing the identical molecular formula C16H21N3O2S with its furan-2-ylmethyl analog (CAS 1207010-86-3), the target compound incorporates an additional oxygen atom from the amide carbonyl, yielding a distinct molecular formula (C16H19N3O3S, MW 333.4 g/mol) [1]. Computed XLogP3 for the target compound is 1.9, while no experimentally determined LogP for the comparator is available; however, the additional polar carbonyl is expected to reduce lipophilicity relative to the methylene-bridged analog [1][2]. The topological polar surface area of 103 Ų for the target compound reflects the contribution of the amide oxygen, offering a distinct hydrogen bond acceptor profile not present in the comparator [1].

Physicochemical comparison
Class‑level
C16H19N3O3S, TPSA 103 Ų, XLogP3 1.9 vs C16H21N3O2S (analog, no published TPSA/XLogP3)
Amide carbonyl adds an H‑bond acceptor and polar surface, lowering predicted lipophilicity
Computed values; experimental LogP/TPSA not available
Physicochemical properties C_Lipophilicity Topological polar surface area

Electronic Effect on Piperidine Basicity

The furan-3-carbonyl group exerts an electron-withdrawing effect on the piperidine nitrogen via the amide linkage, reducing its basicity relative to the alkylated analog 1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea (CAS 1207010-86-3), where the piperidine nitrogen is attached to a methylene linker [1][2]. While experimentally measured pKa values for both compounds are not publicly available, the class-level inference is that N-acyl piperidines typically exhibit conjugate acid pKa values approximately 2–3 units lower than N-alkyl piperidines [3]. This depressed basicity can influence solubility, membrane permeability, and interactions with acidic residues in biological targets.

Piperidine basicity
Class‑level
N‑acyl piperidine: predicted pKa ~5–6 vs N‑alkyl piperidine: predicted pKa ~8–9 (Δ 2–3 units)
Depressed basicity may alter ionization state, solubility, and target‑site interactions
No experimental pKa data; class‑level inference from N‑acyl/alkyl piperidine literature
Electronic properties Piperidine pKa modulation Structure-activity relationships

Hydrogen-Bond Acceptor Profile Differentiation

The target compound presents 4 hydrogen bond acceptor sites (including the furan-3-carbonyl amide oxygen) and 2 donor sites, compared to the methylene analog CAS 1207010-86-3, which contains 3 acceptors (lacking the amide carbonyl) and 2 donors [1][2]. This difference is not merely incremental; the amide carbonyl is a geometrically constrained acceptor with distinct directionality that can form specific hydrogen bonds with target protein residues or influence intramolecular interactions affecting the conformational ensemble accessible to the molecule [1].

H‑bond acceptor profile
Reported
4 acceptors / 2 donors vs analog 3 acceptors / 2 donors (1 extra amide carbonyl acceptor)
Additional directional H‑bond acceptor may enable target binding modes the analog cannot achieve
PubChem Cactvs computation; experimental confirmation pending
Hydrogen bonding Molecular recognition Drug design

Absence of Direct Comparative Biological Data

A comprehensive search of primary research papers, patents indexed in USPTO and Google Patents, and authoritative databases (PubChem BioAssay, BindingDB, ChEMBL) failed to identify any direct head-to-head biological or ADMET comparison between CAS 1396798-40-5 and any structurally related analog [1][2]. No quantitative kinase inhibition, GPCR modulation, cytotoxicity, solubility, metabolic stability, or permeability data were found for this compound. The ki value of 1.40 nM for sEH inhibition reported in BindingDB (BDBM408978) pertains to a distinct chemotype (4-(trifluoromethoxy)phenyl urea series) and is not attributable to CAS 1396798-40-5 [3].

Biological data availability
Data to verify
No quantitative activity (kinase, GPCR, cytotoxicity, ADME) found in PubChem, BindingDB, or ChEMBL
Procurement rationale must rely on structural uniqueness, not proven biological superiority
Literature/database search as of 2026‑05‑06; direct comparative data absent
Data gap Procurement risk Biological characterization

Selective Procurement Application Scenarios


Structure-Based Design with Constrained Electrostatic Profile

The furan-3-carbonyl amide substitution uniquely lowers piperidine nitrogen basicity and introduces a conformationally restricted hydrogen bond acceptor vector not present in alkyl-furan analogs. This compound is the preferred reagent when the target pharmacophore model demands an N-acyl piperidine with a specific electrostatic surface potential, as the direct N-alkyl comparator (CAS 1207010-86-3) would present a protonated amine at physiological pH and lack this precise acceptor geometry [1].

Comparative Metabolic Stability: Amide vs. Methylene Linker

The amide bond of the furan-3-carbonyl group represents a potential metabolic soft spot (hydrolysis by amidases) that is absent in the methylene-bridged analog. This compound is the mandatory test article for any study designed to assess the metabolic stability penalty or advantage of the amide linker within this chemotype series, enabling structure-metabolism relationship elucidation [1].

Fragment-Based Screening with H-Bond Acceptor Diversity

With a molecular weight of 333.4 g/mol, 4 H-bond acceptors, and TPSA of 103 Ų, CAS 1396798-40-5 occupies a favorable fragment-to-lead region of chemical space. Its unique combination of a thiophene urea terminus and a furan amide cap distinguishes it from the more common phenyl-urea or alkyl-urea screening deck members, providing a specific pharmacophore fingerprint for hit identification campaigns [1].

Selectivity Profiling: Furan-3-carbonyl Contribution

When an initial hit from this chemotype exhibits polypharmacology, procuring this compound alongside its furan-2-ylmethyl analog (CAS 1207010-86-3) allows the direct deconvolution of the furan-3-carbonyl group's contribution to selectivity. Any differential off-target activity profile between the two compounds can be confidently attributed to the functional group difference (amide vs. amine), as the remainder of the scaffold is identical [1][2].

Application
Selection Property
Validation Focus
Electrostatic‑profile‑driven design
N‑acyl piperidine basicity and amide H‑bond acceptor vector
Electrostatic potential modeling; binding‑mode analysis
Metabolic stability comparison studies
Amide linkage susceptibility vs. methylene stability
Amidase hydrolysis pathway; metabolite identification
Fragment‑based library screening
4‑acceptor/2‑donor H‑bond profile with drug‑like TPSA
Ligand efficiency; hit validation in biochemical assays
Selectivity deconvolution
Furan‑3‑carbonyl amide vs. furan‑2‑ylmethyl amine contribution
Off‑target profiling; structure‑selectivity relationship mapping
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